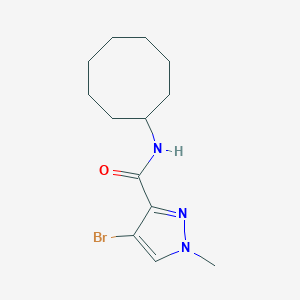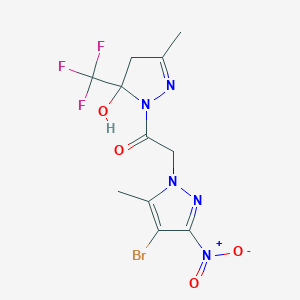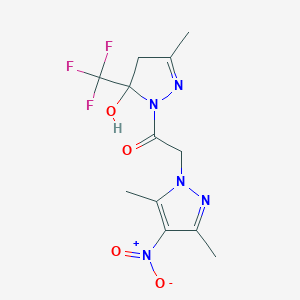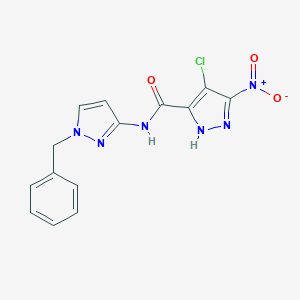
4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found in the central nervous system and immune system, respectively. JWH-018 has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes.
Mecanismo De Acción
4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide is a potent agonist of the cannabinoid receptors CB1 and CB2. When this compound binds to these receptors, it activates signaling pathways that regulate various physiological processes. CB1 receptors are primarily found in the central nervous system and are involved in the regulation of pain, appetite, and mood. CB2 receptors are primarily found in the immune system and are involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including:
1. Activation of the endocannabinoid system
2. Modulation of pain perception
3. Alteration of mood and behavior
4. Inhibition of inflammation
5. Regulation of appetite and metabolism
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This allows researchers to study the effects of cannabinoids on specific physiological processes without the confounding effects of other neurotransmitters or signaling pathways.
However, one of the main limitations of using this compound in lab experiments is its potential for abuse and dependence. Due to its similarity to natural cannabinoids, this compound has been used recreationally as a substitute for marijuana. This has led to concerns about the safety and ethical implications of using this compound in scientific research.
Direcciones Futuras
There are several future directions for research on 4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide, including:
1. Investigating the long-term effects of this compound on the endocannabinoid system and other physiological processes
2. Studying the effects of this compound on different cell types and tissues
3. Developing more selective agonists and antagonists of the cannabinoid receptors CB1 and CB2
4. Investigating the potential therapeutic applications of this compound in various diseases and conditions, such as chronic pain, inflammation, and metabolic disorders.
In conclusion, this compound is a synthetic cannabinoid that has been extensively used in scientific research to study the endocannabinoid system and its role in various physiological processes. Its potency and selectivity for the cannabinoid receptors CB1 and CB2 make it a valuable tool for studying the effects of cannabinoids on specific physiological processes. However, its potential for abuse and dependence raises concerns about the safety and ethical implications of using this compound in scientific research. Further research is needed to fully understand the long-term effects and potential therapeutic applications of this compound.
Métodos De Síntesis
4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide is synthesized by reacting 1-pentyl-3-(4-bromo-phenyl)indole with cyclooctylmagnesium bromide, followed by N-methylation with methyl iodide. The resulting product is then converted to the carboxamide form using a standard carboxylation reaction. The overall yield of this synthesis method is approximately 10%.
Aplicaciones Científicas De Investigación
4-bromo-N-cyclooctyl-1-methyl-1H-pyrazole-3-carboxamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. Some of the applications of this compound in scientific research include:
1. Studying the effects of cannabinoids on the central nervous system
2. Investigating the role of the endocannabinoid system in pain modulation
3. Examining the effects of cannabinoids on immune function
4. Studying the effects of cannabinoids on appetite and metabolism
Propiedades
Fórmula molecular |
C13H20BrN3O |
|---|---|
Peso molecular |
314.22 g/mol |
Nombre IUPAC |
4-bromo-N-cyclooctyl-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H20BrN3O/c1-17-9-11(14)12(16-17)13(18)15-10-7-5-3-2-4-6-8-10/h9-10H,2-8H2,1H3,(H,15,18) |
Clave InChI |
XSBHLWICBHVCCR-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2CCCCCCC2)Br |
SMILES canónico |
CN1C=C(C(=N1)C(=O)NC2CCCCCCC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-bis(difluoromethyl)-1-[2-(1H-pyrrol-1-yl)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279742.png)
![1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279744.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279746.png)
![{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B279749.png)



![4-(difluoromethoxy)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B279755.png)

![4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279758.png)
![1-(4-methoxyphenyl)-4-{[3-(2H-tetraazol-2-yl)-1-adamantyl]acetyl}piperazine](/img/structure/B279759.png)
![ethyl 3-{[(3-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279761.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279763.png)

